2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 941885-29-6
VCID: VC4813218
InChI: InChI=1S/C20H19FN2O4/c1-14-9-18(24)19(27-13-15-5-2-3-7-17(15)21)11-23(14)12-20(25)22-10-16-6-4-8-26-16/h2-9,11H,10,12-13H2,1H3,(H,22,25)
SMILES: CC1=CC(=O)C(=CN1CC(=O)NCC2=CC=CO2)OCC3=CC=CC=C3F
Molecular Formula: C20H19FN2O4
Molecular Weight: 370.38

2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide

CAS No.: 941885-29-6

Cat. No.: VC4813218

Molecular Formula: C20H19FN2O4

Molecular Weight: 370.38

* For research use only. Not for human or veterinary use.

2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide - 941885-29-6

Specification

CAS No. 941885-29-6
Molecular Formula C20H19FN2O4
Molecular Weight 370.38
IUPAC Name 2-[5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]-N-(furan-2-ylmethyl)acetamide
Standard InChI InChI=1S/C20H19FN2O4/c1-14-9-18(24)19(27-13-15-5-2-3-7-17(15)21)11-23(14)12-20(25)22-10-16-6-4-8-26-16/h2-9,11H,10,12-13H2,1H3,(H,22,25)
Standard InChI Key ZKOQYFCIZXMROS-UHFFFAOYSA-N
SMILES CC1=CC(=O)C(=CN1CC(=O)NCC2=CC=CO2)OCC3=CC=CC=C3F

Introduction

The compound 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is characterized by a pyridinone core, a fluorobenzyl ether, and a furan moiety attached to an acetamide group. The presence of the fluorine atom in the benzyl group enhances the compound's chemical stability and biological activity.

Synthesis

The synthesis of 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:

  • Formation of the Pyridinone Core: This can be achieved through condensation reactions followed by cyclization.

  • Introduction of the Fluorobenzyl Group: An etherification reaction is used, where 2-fluorobenzyl alcohol reacts with the pyridinone intermediate.

  • Attachment of the Furan Moiety: This involves coupling the furan moiety to the acetamide group through a nucleophilic substitution reaction.

Biological Activity and Potential Applications

  • Mechanism of Action: The compound interacts with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances binding affinity through hydrophobic interactions, while the pyridinone core participates in hydrogen bonding.

  • Potential Applications: Given its structural features, this compound may have applications in drug development, particularly in targeting specific biological pathways.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamideContains a tetrahydrofuran moiety instead of furanDifferent pharmacokinetic properties
N-(benzo[d] dioxol-5-ylmethyl)-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamideFeatures a dioxolylmethyl groupPotential immunoproteasome inhibitor
2-MethylpyridineSimple pyridine derivativeLacks complex substituents

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator